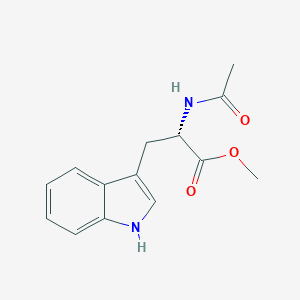

Methyl N-acetyl-L-tryptophanate

Descripción general

Descripción

Methyl N-acetyl-L-tryptophanate, also known as Ac-Trp-OMe or N-Acetyl-L-tryptophan Methyl Ester, is a chemical compound with the molecular formula C14H16N2O3 . It is a white to light yellow powder or crystal . It is used in peptide chemistry and pharmaceutical development .

Molecular Structure Analysis

The molecular weight of Methyl N-acetyl-L-tryptophanate is 260.29 . Its IUPAC name is methyl (2S)-2-(acetylamino)-3-(1H-indol-3-yl)propanoate .Physical And Chemical Properties Analysis

Methyl N-acetyl-L-tryptophanate is a solid at 20 degrees Celsius . It has a melting point of 154.0 to 158.0 °C and a specific rotation of +12.0 to +16.0 degrees (C=1, methanol) .Aplicaciones Científicas De Investigación

Radioprotection in Gastrointestinal System

“Methyl N-acetyl-L-tryptophanate” has been evaluated for its radioprotective efficacy using intestinal epithelial cells-6 (IEC-6) cells as the experimental model . The compound provides protection to these cells against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity . This makes it a potential candidate for developing an effective radiation countermeasure for the gastrointestinal system, which is known for its high radiosensitivity .

Antioxidant Efficacy in Therapeutic Antibody Formulations

The compound has been studied for its antioxidant efficacy in therapeutic antibody formulations . In particular, it has been used to support the development of monoclonal antibodies (mAbs) with oxidation-sensitive tryptophan residues . This suggests that “Methyl N-acetyl-L-tryptophanate” could be used to mitigate oxidation in therapeutic antibody formulations .

Mitigation of Oxidative Stress

“Methyl N-acetyl-L-tryptophanate” has been found to neutralize radiation-induced oxidative stress . It enhances antioxidant enzymes (CAT, SOD, GST, and GPx), and protects DNA from radiation-induced damage . This makes it a potential candidate for mitigating oxidative stress in various biological systems .

Protection of Mitochondrial Membrane Integrity

The compound has been found to restore mitochondrial membrane integrity in irradiated IEC-6 cells . This suggests that “Methyl N-acetyl-L-tryptophanate” could be used to protect mitochondrial membrane integrity in various biological systems .

Inhibition of Apoptosis

“Methyl N-acetyl-L-tryptophanate” has been found to inhibit apoptosis in irradiated IEC-6 cells . This suggests that the compound could be used to inhibit apoptosis in various biological systems .

Mecanismo De Acción

Target of Action

Methyl N-acetyl-L-tryptophanate, also known as AC-TRP-OME, is a derivative of the amino acid tryptophan It’s known that tryptophan and its derivatives play a crucial role in protein synthesis and are involved in various biochemical pathways .

Mode of Action

It’s known that tryptophan derivatives can interact with various proteins and enzymes .

Biochemical Pathways

Tryptophan and its derivatives are involved in several biochemical pathways. They play a role in the synthesis of proteins and other bioactive compounds . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of AC-TRP-OME . For instance, the selectivity of tryptophan over tyrosine can be achieved by lowering the pH of the aqueous buffer . .

Safety and Hazards

Propiedades

IUPAC Name |

methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZECNVJPYDPBAM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950962 | |

| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-acetyl-L-tryptophanate | |

CAS RN |

2824-57-9 | |

| Record name | N-Acetyltryptophan methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002824579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-L-TRYPTOPHAN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUP4Y18ZQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

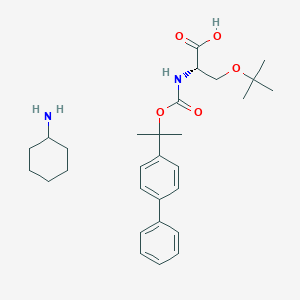

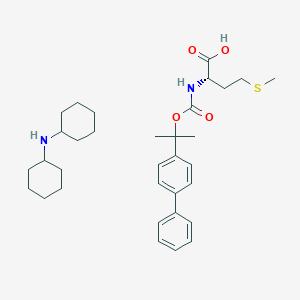

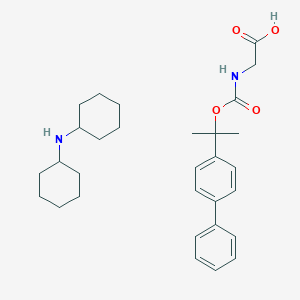

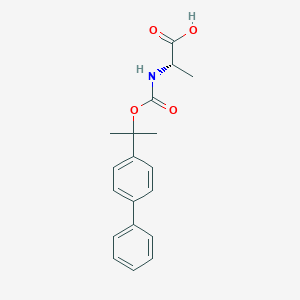

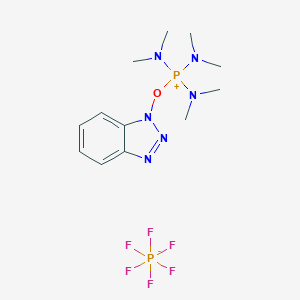

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Ac-Trp-OMe influence its interaction with α-chymotrypsin?

A: Research shows that Ac-Trp-OMe, a derivative of the natural amino acid tryptophan, exhibits specific interactions with the enzyme α-chymotrypsin. The aromatic indole ring of Ac-Trp-OMe plays a crucial role in binding to the hydrophobic pocket within the active site of the enzyme [, , ]. Modifications to the indole ring, such as the introduction of substituents, can significantly affect the binding affinity and reactivity of Ac-Trp-OMe towards α-chymotrypsin [, ].

Q2: What is the significance of studying Ac-Trp-OMe dimerization in the gas phase?

A: Studying the dimerization of Ac-Trp-OMe in the gas phase provides insights into the intrinsic forces driving the formation of secondary structures in peptides and proteins []. Research has shown that unlike similar systems containing the phenylalanine (Phe) chromophore, Ac-Trp-OMe does not form a β-sheet model system when dimerized. Instead, the presence of polar NH groups in the indole ring leads to the formation of hydrogen bonds between these groups and the C=O groups of the peptide backbone, resulting in a distinct minimum energy structure for the dimer []. This highlights the influence of side-chain polarity on peptide aggregation and structure.

Q3: How does Ac-Trp-OMe react with free radicals, and what does this tell us about its potential role in biological systems?

A: Ac-Trp-OMe reacts with the triethylamine-derived aliphatic peroxyl radical (TEAOO•), a model for lipid peroxyl radicals, with a rate coefficient of 2.3 × 10^3 M-1 s-1 []. This reaction proceeds via radical hydrogen atom transfer (HAT) from the Cα position of Ac-Trp-OMe. Compared to tyrosine and methionine derivatives, Ac-Trp-OMe shows a moderate reaction rate with TEAOO•, suggesting that it could play a role in scavenging lipid peroxyl radicals in biological systems, albeit less efficiently than tyrosine [].

Q4: Are there any known instances of Ac-Trp-OMe undergoing unique chemical transformations catalyzed by enzymes?

A: Interestingly, research has revealed that the enzyme catalase I from Bacillus stearothermophilus, primarily known for its catalase activity, can catalyze a dioxygen-inserted indole-ring opening reaction using Ac-Trp-OMe as a substrate []. This reaction, similar to the activity of tryptophan 2,3-dioxygenase (TDO), highlights the potential of certain enzymes to catalyze unexpected transformations, expanding their known substrate scope and catalytic repertoire [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)